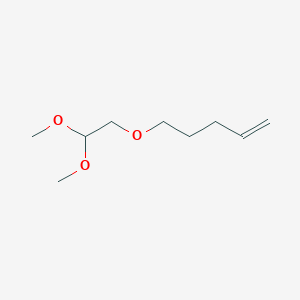

5-(2,2-Dimethoxy-ethoxy)-pent-1-ene

Description

Structure and Synthesis

5-(2,2-Dimethoxy-ethoxy)-pent-1-ene (C₉H₁₈O₃) is an alkene derivative featuring a pent-1-ene backbone substituted with a 2,2-dimethoxy-ethoxy group. This ether-containing side chain enhances its polarity and solubility in organic solvents, making it valuable in synthetic chemistry and materials science. Synthesis typically involves nucleophilic substitution reactions, such as the displacement of tosylate groups by alkoxide intermediates under controlled conditions. For example, analogous compounds like 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene are synthesized via NaN₃ substitution in dry DMF, yielding ~78% after purification .

Applications The compound’s bifunctional nature (alkene and ether) enables its use in polymer chemistry, nanoparticle functionalization (e.g., gold nanoparticle ligands for dual-targeting drug delivery systems), and as a precursor for click chemistry reactions .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-(2,2-dimethoxyethoxy)pent-1-ene |

InChI |

InChI=1S/C9H18O3/c1-4-5-6-7-12-8-9(10-2)11-3/h4,9H,1,5-8H2,2-3H3 |

InChI Key |

ASPGRGSTTXDMSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(COCCCC=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between 5-(2,2-Dimethoxy-ethoxy)-pent-1-ene and related compounds:

Physicochemical Properties

- Polarity and Solubility: The dimethoxy-ethoxy group in this compound increases its polarity compared to simple alkenes like 1-pentene, which is nonpolar and gaseous at room temperature .

- Thermal Stability: Ether linkages generally enhance thermal stability. For instance, the MEM-protected hex-2-enoic acid derivative () remains stable during prolonged stirring at ambient temperatures, whereas 1-pentene requires low-temperature storage due to volatility .

Research Findings and Challenges

- Yield Optimization : The lower yield (~78%) in synthesizing ether-substituted alkenes () compared to MEMCl-mediated reactions (86%, ) suggests room for improving reaction conditions (e.g., solvent choice, temperature control).

- Structural Complexity : Compounds with multiple ether groups (e.g., 5-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)pent-1-ene) require meticulous purification via flash chromatography to isolate pure products .

- Functional Group Compatibility : Chlorinated analogs () are less versatile in click chemistry compared to azido- or ether-bearing alkenes, highlighting the importance of substituent choice in downstream applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.